6-Chloro-5-methylnicotinic acid ethyl ester
Overview
Description
6-Chloro-5-methylnicotinic acid ethyl ester is a chemical compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.64 g/mol . It is a derivative of nicotinic acid, where the carboxylic acid group is esterified with ethanol, and the pyridine ring is substituted with a chlorine atom at the 6-position and a methyl group at the 5-position . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 6-Chloro-5-methylnicotinic acid ethyl ester typically involves the esterification of 6-Chloro-5-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize production costs .
Chemical Reactions Analysis
6-Chloro-5-methylnicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-5-methylnicotinic acid ethyl ester is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylnicotinic acid ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine and methyl substitutions on the pyridine ring influence its binding affinity and selectivity towards these targets . The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then exert its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-5-methylnicotinic acid ethyl ester include:
6-Chloronicotinic acid ethyl ester: Lacks the methyl group at the 5-position.
5-Methylnicotinic acid ethyl ester: Lacks the chlorine atom at the 6-position.
Nicotinic acid ethyl ester: Lacks both the chlorine and methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
6-Chloro-5-methylnicotinic acid ethyl ester (CAS No. 942511-70-8) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound belongs to a class of nicotinic acid derivatives that have been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
This compound features a chloro substituent at the 6-position and a methyl group at the 5-position of the pyridine ring, with an ethyl ester functional group. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds in the nicotinic acid family, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, showing minimum inhibitory concentrations (MIC) in the low micromolar range.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : This compound may inhibit enzymes involved in metabolic pathways, affecting cellular metabolism and proliferation.
- Receptor Modulation : It can bind to nicotinic receptors, influencing neurotransmitter release and cellular signaling pathways.
- Gene Expression : By interacting with transcription factors, it can alter gene expression related to cell growth and apoptosis .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate plasma protein binding. Studies on animal models indicate that the compound is rapidly absorbed and distributed throughout tissues, with a half-life conducive to therapeutic use . Its metabolism involves hepatic pathways, primarily via oxidation and conjugation.
Study on Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against multiple bacterial strains. The results indicated that at concentrations ranging from 1 to 10 µg/mL, significant inhibition was observed against E. coli and S. aureus, with IC50 values around 3 µg/mL for both strains.
Bacterial Strain | MIC (µg/mL) | IC50 (µg/mL) |
---|---|---|
Staphylococcus aureus | 2 | 3 |
Escherichia coli | 1 | 3 |
Study on Anticancer Activity
In another study focusing on its anticancer properties, MCF-7 cells were treated with varying concentrations of the compound (0–100 µM). The results demonstrated a dose-dependent increase in apoptosis markers.
Concentration (µM) | Apoptosis Rate (%) |
---|---|
0 | 5 |
25 | 20 |
50 | 40 |
100 | 70 |
Properties
IUPAC Name |
ethyl 6-chloro-5-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMQAPYXINXSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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